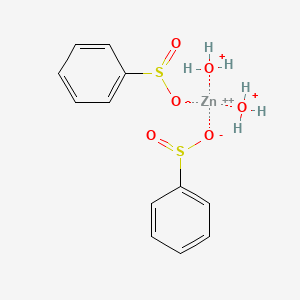

Zinc(II) benzenesulfinate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc(II) benzenesulfinate dihydrate, also known as Zinc Benzenesulfinate Dihydrate (ZBS), is a high-grade chemical compound used in various industries . It appears as a white crystalline powder with the chemical formula C12H14O6S2Zn . It is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .

Synthesis Analysis

This compound can be synthesized from the template reaction of zinc(II) acetate dihydrate with o-phenylenediamine and 2-hydroxy-5-methylisophthalaldehyde . The reaction temperature is 74 °C and the reaction time is 90 minutes .Molecular Structure Analysis

The molecular weight of this compound is 383.76 g/mol . The exact mass is 381.952322 g/mol . The linear formula of the compound is (C6H5SO2)2Zn• H2O2H2O .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 217-221 °C . Its solubility in water is not specified .Applications De Recherche Scientifique

Catalysis and Synthesis

Zinc(II) benzenesulfinate dihydrate plays a pivotal role in catalysis, particularly in the synthesis of complex molecules. For instance, it has been utilized in the development of novel selenides bearing benzenesulfonamide moieties, which exhibit potent inhibitory action against human isoforms of the zinc enzyme carbonic anhydrase, relevant in diseases like glaucoma and epilepsy (Angeli et al., 2017). Furthermore, zinc(II) complexes with benzenesulfonamide derivatives have shown significant biological activity, including preventive effects on ulcer activity in in vivo studies (Gwaram et al., 2016).

Material Science

In material science, this compound contributes to the development of photoluminescent materials and metal-organic frameworks. A notable example is the synthesis of a metal-organic polymer with strong photoluminescence properties, constructed from zinc acetate dihydrate, benzene-1,4-dicarboxylic acid, and benzene-1,3,5-tricarboxylic acid, showcasing its potential in the creation of advanced luminescent materials (Chen et al., 2003).

Biological Applications

In the biological domain, this compound has been instrumental in the development of inhibitors targeting carbonic anhydrase, a zinc enzyme associated with various physiological functions and diseases. Compounds incorporating both sulfonamide and sulfamide groups, with this compound as a key component, have shown enhanced inhibitory properties against carbonic anhydrase isoforms, relevant for therapeutic applications (D'Ambrosio et al., 2012).

Environmental Chemistry

In environmental chemistry, this compound facilitates the chemical fixation of carbon dioxide to cyclic carbonates, showcasing its utility in carbon capture and utilization strategies. This application is particularly important in the context of climate change mitigation, where efficient and sustainable methods for CO2 fixation are sought (Milani et al., 2018).

Mécanisme D'action

Target of Action

Zinc(II) benzenesulfinate dihydrate is a complex compound of zinc. It serves as a structural, catalytic, and regulatory ion in numerous proteins and enzymes .

Mode of Action

Zinc ions are known to interact with proteins and enzymes, influencing their structure and function

Biochemical Pathways

Zinc is involved in numerous biochemical pathways, including dna synthesis, rna transcription, cell division, and cell activation .

Result of Action

Zinc is known to play a vital role in cellular processes such as cell growth, differentiation, and metabolism .

Action Environment

Factors such as ph, temperature, and presence of other ions can potentially affect the stability and efficacy of zinc-containing compounds .

Analyse Biochimique

Biochemical Properties

Zinc(II) benzenesulfinate dihydrate plays a significant role in biochemical reactions. It acts as an activator that can evidently improve product performance

Cellular Effects

Zinc complexes have been shown to have antibacterial and antioxidant activity

Molecular Mechanism

It is known that zinc complexes can interact with biomolecules and influence gene expression

Propriétés

IUPAC Name |

dioxidanium;zinc;benzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUATFLSTOSLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[OH3+].[OH3+].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6S2Zn+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)

![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)

![3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid](/img/structure/B6593247.png)